Aristololactam
CAS No.: 13395-02-3
Cat. No.: VC21336131
Molecular Formula: C17H11NO4
Molecular Weight: 293.27 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 13395-02-3 |
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Molecular Formula | C17H11NO4 |
Molecular Weight | 293.27 g/mol |
IUPAC Name | 14-methoxy-3,5-dioxa-10-azapentacyclo[9.7.1.02,6.08,19.013,18]nonadeca-1(18),2(6),7,11(19),12,14,16-heptaen-9-one |
Standard InChI | InChI=1S/C17H11NO4/c1-20-12-4-2-3-8-9(12)5-11-14-10(17(19)18-11)6-13-16(15(8)14)22-7-21-13/h2-6H,7H2,1H3,(H,18,19) |
Standard InChI Key | MXOKGWUJNGEKBH-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC=CC2=C3C4=C(C=C21)NC(=O)C4=CC5=C3OCO5 |
Chemical Structure and Properties
Aristololactams possess a characteristic phenanthrene lactam skeleton, which consists of a tetracyclic structure with a lactam (cyclic amide) moiety. This structural configuration contributes to their distinct physical and chemical properties. The basic structure includes a phenanthrene nucleus fused with a γ-lactam ring, often with various substitution patterns involving hydroxyl, methoxyl, and other functional groups at different positions .
Taking Aristolactam AIIIa as a representative example, the following table outlines its key physical and chemical properties:
Property | Value |
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Molecular Formula | C₁₆H₁₁NO₄ |
Molecular Weight | 281.26 g/mol |
Exact Mass | 281.06880783 g/mol |
IUPAC Name | 4,14-dihydroxy-15-methoxy-10-azatetracyclo[7.6.1.0²,⁷.0¹²,¹⁶]hexadeca-1,3,5,7,9(16),12,14-heptaen-11-one |
Topological Polar Surface Area | 78.80 Ų |
XlogP | 2.60 |
H-Bond Acceptors | 4 |
H-Bond Donors | 3 |
Rotatable Bonds | 1 |
The physical properties of aristololactams generally indicate moderate lipophilicity, which allows them to penetrate biological membranes. The presence of hydroxyl and methoxyl groups contributes to their hydrogen-bonding capabilities, influencing their interactions with biological targets .
Natural Sources and Distribution
Aristololactams display a remarkable distribution across several plant families, demonstrating their evolutionary significance. While initially identified in the Aristolochiaceae family, subsequent research has revealed their presence in multiple plant families including:
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Aristolochiaceae - The primary and most abundant source
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Annonaceae
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Monimiaceae
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Menispermaceae
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Piperaceae
These compounds have been isolated from various plant parts, with the highest concentrations typically found in roots, stems, and leaves. For instance, aristolactam BII, piperolactam C, goniothalactam, stigmalactam, aristolactam AII, and aristolactam BIII have been isolated from the roots of Ottonia Anisum belonging to the Piperaceae family . Similarly, aristololactam IVa was isolated from the stem and leaves of Aristolochia contorta Bunge .
The widespread distribution of aristololactams across diverse plant families suggests their potential ecological roles, possibly as defense compounds against herbivores or pathogens. This taxonomic distribution also provides valuable insights for bioprospecting efforts aimed at identifying new sources of these compounds.
Types of Aristololactams
The aristololactam family comprises numerous compounds that share the basic phenanthrene lactam skeleton but differ in their substitution patterns. Research has identified several major types of aristololactams, each with distinct structural features and potentially different biological activities. The following table summarizes some of the well-characterized aristololactams:
The structural diversity among aristololactams contributes to their varied biological activities and potential therapeutic applications. The different substitution patterns, particularly the presence and position of hydroxyl and methoxy groups, significantly influence their physicochemical properties and interactions with biological targets .
Biological Activities
Anti-inflammatory Properties
Aristololactams have demonstrated significant anti-inflammatory activities in various experimental models. Recent research has particularly highlighted the potent anti-inflammatory effects of aristolactam BII. In a study examining the compound isolated from Houttuynia cordata methanol extract, aristolactam BII at a concentration of 25 mg/kg (administered intraperitoneally) effectively reduced inflammation after 5 hours of induction in a carrageenan-induced mouse model .
The anti-inflammatory mechanism of aristololactams appears to involve the inhibition of key inflammatory enzymes. Specifically, aristolactam BII, piperolactam, and aristolactam FII have shown effective anti-inflammatory activity by inhibiting 3α-Hydroxysteroid dehydrogenase. The inhibitory potency of aristolactam BII (IC₅₀ = 4.6 μg/mL) was comparable to that of the positive control indomethacin (4.6 μg/mL) . Additional research suggests that the activity mechanism might involve inhibition of phospholipase A2 (PLA2), cyclooxygenase, and lipoxygenase pathways .
These findings align with the traditional use of aristololactam-containing plants in treating inflammatory conditions, providing scientific validation for their ethnomedicinal applications.
Anticancer Properties
Several aristololactams have shown promising anticancer activities through various mechanisms. Of particular interest is aristololactam-β-D-glucoside, which has structural similarities to the clinical anticancer agent daunomycin. This compound has demonstrated anticancer activity primarily attributed to its DNA and RNA binding capabilities .
Research indicates that the planar structure of the phenanthrene nucleus enables aristololactams to intercalate between DNA base pairs, potentially disrupting DNA replication and transcription in cancer cells. This mechanism of action resembles that of several established anticancer drugs, suggesting potential therapeutic applications .
Cytotoxicity and Renal Effects
While aristololactams show promising therapeutic potential, research has also identified significant cytotoxicity, particularly affecting renal tissues. Aristololactam I (AL-I) has been identified as a renal cytotoxic compound, raising concerns about potential nephrotoxicity . Similarly, aristololactam IVa exhibited strong cytotoxic activity against the renal proximal tubular epithelial cell line (HK-2), with potency similar to or even stronger than that of aristolochic acid I and aristololactam I .
These findings highlight the importance of considering the risk-benefit profile when evaluating aristololactams as potential therapeutic agents. The structural features contributing to both beneficial activities and toxicity need to be carefully elucidated to guide the development of safer derivatives .
Research Findings and Applications
Recent research on aristololactams has focused on their isolation, structural characterization, and evaluation of biological activities. Scientific studies conducted between 2014 and 2022 have led to the discovery of new aristololactam structures and provided deeper insights into their biological activities .
The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of aristololactams, such as Aristolactam AIIIa, have been characterized to understand their pharmacokinetic behavior. Important findings include:
ADMET Property | Value/Result | Probability |
---|---|---|
Human Intestinal Absorption | Positive | 99.13% |
Caco-2 Permeability | Positive | 51.41% |
Blood-Brain Barrier Penetration | Positive | 57.50% |
Human Oral Bioavailability | Positive | 60.00% |
Subcellular Localization | Mitochondria | 59.32% |
OATP1B1 Inhibition | Positive | 85.32% |
OATP1B3 Inhibition | Positive | 95.59% |
P-glycoprotein Substrate | Negative | 76.39% |
CYP3A4 Substrate | Positive | 56.55% |
These properties provide valuable insights into the potential pharmacological behavior of aristololactams in biological systems and guide future drug development efforts .
Structure-activity relationship (SAR) studies have been conducted to understand the correlation between structural features of aristololactams and their biological activities. These studies aim to identify the pharmacophore elements essential for desired therapeutic effects while minimizing toxicity .
Furthermore, various synthetic approaches to aristololactam derivatives have been developed from 1978 to 2022, focusing on strategies to functionalize the aristololactam moiety at multiple positions. These synthetic efforts complement natural product isolation, providing access to structural analogues for biological evaluation .
Future Perspectives
The growing body of research on aristololactams indicates significant potential for future applications in drug discovery and development. Several areas warrant further investigation:
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Developing aristololactam derivatives with enhanced therapeutic efficacy and reduced toxicity through targeted structural modifications.
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Exploring novel extraction and isolation techniques to increase the yield of aristololactams from natural sources, including alternative methods such as microwave-assisted or ultrasound-assisted extraction .
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Conducting additional in vitro and in vivo studies to elucidate the precise molecular mechanisms underlying the biological activities of aristololactams, including their effects on inflammatory signaling pathways .
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Investigating the potential of aristololactams in treating other conditions beyond inflammation and cancer, such as microbial infections and metabolic disorders .
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Addressing safety concerns through comprehensive toxicological evaluations, particularly focusing on nephrotoxicity risks associated with certain aristololactam derivatives .
The continued research into the chemistry, biology, and pharmacology of aristololactams will likely reveal new insights into their therapeutic potential and guide the development of novel drugs based on this fascinating class of natural compounds.
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